molecular formula C25H17ClN4O3S B12373688 Egfr/her2-IN-12

Egfr/her2-IN-12

Cat. No.: B12373688
M. Wt: 488.9 g/mol
InChI Key: CXNQMGSBTYPPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr/her2-IN-12 is a small molecule inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Aberrant signaling through these receptors is implicated in various cancers, particularly breast and gastric cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/her2-IN-12 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and surfactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Egfr/her2-IN-12 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.

Scientific Research Applications

Egfr/her2-IN-12 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Egfr/her2-IN-12 is unique in its dual inhibition of both EGFR and HER2, which makes it particularly effective against cancers that rely on the signaling pathways mediated by these receptors. Unlike some other inhibitors, this compound has shown promise in overcoming resistance mechanisms that often limit the efficacy of single-target inhibitors .

Properties

Molecular Formula

C25H17ClN4O3S

Molecular Weight

488.9 g/mol

IUPAC Name

N-[3-chloro-4-(3-methylphenoxy)phenyl]-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H17ClN4O3S/c1-15-3-2-4-19(11-15)33-22-10-7-17(12-21(22)26)29-24-20-13-23(34-25(20)28-14-27-24)16-5-8-18(9-6-16)30(31)32/h2-14H,1H3,(H,27,28,29)

InChI Key

CXNQMGSBTYPPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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